4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Overview
Description
4,4,4-Trifluoro-2-iodobut-2-en-1-ol: is an organofluorine compound with the molecular formula C4H4F3IO and a molecular weight of 251.97 g/mol . This compound is characterized by the presence of trifluoromethyl and iodine substituents on a butenol backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,4-trifluorobut-2-en-1-ol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as PCC or KMnO4 in an appropriate solvent (e.g., dichloromethane) are employed.
Major Products:
Scientific Research Applications
4,4,4-Trifluoro-2-iodobut-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol involves its interaction with molecular targets through its functional groups:
Molecular Targets: The hydroxyl group and the iodine atom can form hydrogen bonds and halogen bonds, respectively, with target molecules.
Pathways Involved: The compound can participate in various biochemical pathways, including enzyme catalysis and receptor binding, depending on its specific application.
Comparison with Similar Compounds
4,4,4-Trifluorobut-2-en-1-ol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodo-2-buten-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: 4,4,4-Trifluoro-2-iodobut-2-en-1-ol is unique due to the presence of both trifluoromethyl and iodine substituents, which impart distinct reactivity and stability to the compound . This combination of functional groups makes it a versatile intermediate in various chemical transformations and research applications .
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCFFDZPLSYCR-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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